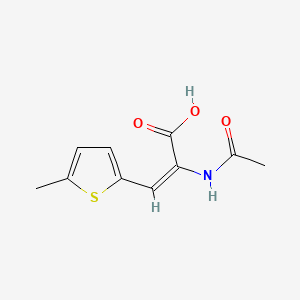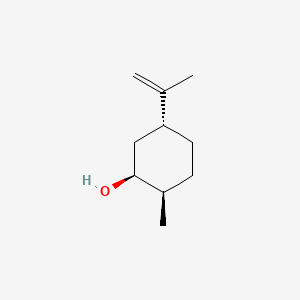
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is a chiral monoterpenoid alcohol derived from carvone It is known for its distinct minty aroma and is commonly found in essential oils of various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- typically involves the hydrogenation of carvone. One common method is the catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure. The hydrogenation process selectively reduces the double bond in carvone, yielding Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- .
Industrial Production Methods
On an industrial scale, the production of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be achieved through continuous flow hydrogenation processes. These processes utilize fixed-bed reactors packed with Pd/C catalyst, allowing for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield dihydrocarveol, where the hydroxyl group is reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carvone, carvone oxime.
Reduction: Dihydrocarveol.
Substitution: Chlorocarveol, various ethers and esters.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is used as a chiral building block for the synthesis of complex molecules. Its enantiomeric purity makes it valuable for asymmetric synthesis and the development of chiral catalysts .
Biology
In biological research, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
In the pharmaceutical industry, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways and its potential use in treating conditions such as inflammation and infections .
Industry
In the fragrance industry, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is used as a key ingredient in the formulation of perfumes and flavorings. Its minty aroma makes it a popular choice for adding freshness to various products .
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- involves its interaction with biological membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvone: The parent compound from which Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is derived.
Dihydrocarveol: A reduced form of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- with a methyl group instead of a hydroxyl group.
Menthol: Another monoterpenoid alcohol with a similar minty aroma.
Uniqueness
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it particularly valuable in asymmetric synthesis and chiral applications .
Propriétés
Numéro CAS |
18675-33-7 |
|---|---|
Formule moléculaire |
C9H11ClSi |
Poids moléculaire |
0 |
Nom IUPAC |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
SMILES |
CC1CCC(CC1O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


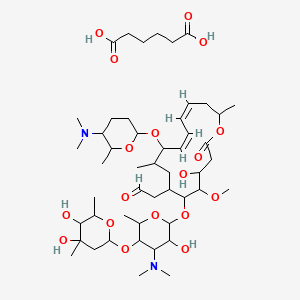

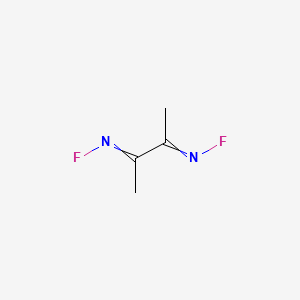
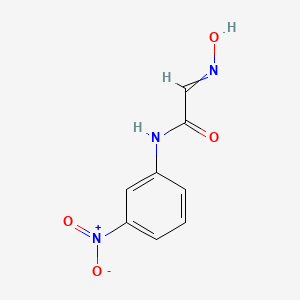
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)
